molecular formula C11H11N3 B187814 4-(3-Methylphenyl)pyrimidin-2-amine CAS No. 392326-79-3

4-(3-Methylphenyl)pyrimidin-2-amine

Cat. No.: B187814
CAS No.: 392326-79-3
M. Wt: 185.22 g/mol
InChI Key: RBSPVLOREUTISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Basic Properties

This compound exhibits a well-defined molecular structure characterized by specific geometric and electronic properties that distinguish it within the broader family of pyrimidine derivatives. The compound possesses a molecular formula of C₁₁H₁₁N₃, corresponding to a molecular weight that can be calculated from its constituent atoms. The structural identity of this compound is unambiguously established through its International Union of Pure and Applied Chemistry name, this compound, which precisely describes the substitution pattern on the pyrimidine core.

The compound's three-dimensional structure reveals a planar aromatic system consisting of the pyrimidine ring fused with the substituted phenyl group, creating a conjugated π-electron system that contributes to its chemical stability and reactivity patterns. The presence of the amino group at the 2-position introduces basic character to the molecule, while the methyl substituent on the phenyl ring at the meta position influences both the electronic distribution and steric properties of the compound. The Simplified Molecular Input Line Entry System representation, CC1=CC(=CC=C1)C2=NC(=NC=C2)N, provides a linear notation that captures the connectivity and bonding patterns within the molecular structure.

Property Value Reference
Molecular Formula C₁₁H₁₁N₃
Chemical Abstracts Service Number 392326-79-3
International Chemical Identifier Key RBSPVLOREUTISS-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1=CC(=CC=C1)C2=NC(=NC=C2)N
PubChem Compound Identifier 4141645

The electronic structure of this compound reflects the influence of both the electron-withdrawing pyrimidine nitrogen atoms and the electron-donating amino group, creating a balanced electronic environment that affects the compound's reactivity and potential biological activity. The methyl group on the phenyl ring provides additional steric bulk and slight electron-donating character through hyperconjugation effects, subtly modulating the overall electronic properties of the molecule. This combination of structural features positions the compound as an interesting subject for both theoretical studies and practical applications in chemical synthesis.

Historical Context of Pyrimidin-2-amine Derivatives Research

The research into pyrimidin-2-amine derivatives has evolved significantly since the foundational work on pyrimidine chemistry began in the late 19th century. The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing the groundwork for understanding this important class of heterocyclic compounds. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, marking a milestone in the development of synthetic methodologies for accessing pyrimidine-based structures.

The historical significance of pyrimidine derivatives extends beyond fundamental chemistry, as these compounds have been recognized for their crucial roles in biological systems since the early 20th century. The discovery that pyrimidine derivatives such as cytosine, thymine, and uracil serve as fundamental building blocks of nucleic acids established the importance of this chemical family in biochemistry and molecular biology. This recognition catalyzed extensive research into synthetic pyrimidine derivatives, including aminopyrimidines, as potential therapeutic agents and chemical tools.

The development of synthetic methodologies for preparing substituted pyrimidin-2-amines gained momentum throughout the mid-20th century, with researchers exploring various approaches including condensation reactions between substituted guanidines and carbonyl compounds. These early synthetic efforts laid the foundation for modern approaches to accessing diverse pyrimidin-2-amine derivatives, including compounds like this compound. The evolution of synthetic chemistry has provided increasingly sophisticated methods for constructing these heterocyclic frameworks with precise control over substitution patterns and stereochemistry.

Contemporary research has revealed that 2-aminopyrimidine derivatives represent a common structural subunit in both natural products and synthetic compounds with important biological activities. This structural motif, representing a heterocyclic guanidine moiety, has been widely utilized as a drug-like scaffold in pharmaceutical research. The recognition of these compounds' potential has driven continued investigation into their synthesis, structure-activity relationships, and mechanisms of action, establishing a rich historical context for understanding compounds like this compound within the broader landscape of heterocyclic chemistry.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the field of heterocyclic chemistry due to its membership in the pyrimidine family, one of the three fundamental diazine structures that form the backbone of numerous biologically active compounds. Pyrimidines are defined as polyunsaturated six-membered aromatic heterocyclic compounds containing two nitrogen atoms at the 1,3-positions of the ring, distinguishing them from their isomeric counterparts pyrazine and pyridazine. This specific nitrogen arrangement imparts unique electronic properties and reactivity patterns that make pyrimidine derivatives particularly valuable in chemical synthesis and medicinal chemistry applications.

The heterocyclic nature of this compound contributes to its chemical versatility through multiple reactive sites that can participate in various chemical transformations. The amino group at the 2-position provides nucleophilic character, enabling the compound to participate in acylation, alkylation, and condensation reactions. The pyrimidine ring system itself can undergo electrophilic substitution reactions, while the aromatic phenyl substituent offers additional sites for chemical modification. This multifunctional character makes the compound a valuable building block for constructing more complex molecular architectures.

The significance of this compound class extends to their role as intermediates in the synthesis of pharmaceutically relevant molecules. Research has demonstrated that pyrimidin-2-amine derivatives can serve as precursors to kinase inhibitors and other therapeutic agents. The 2-aminopyrimidine moiety has been incorporated into the structures of numerous drugs, including imatinib, a selective Bcr-Abl kinase inhibitor used in chronic myeloid leukemia treatment. This pharmaceutical relevance underscores the importance of understanding the fundamental chemistry of compounds like this compound.

Chemical Class Structural Feature Chemical Significance
Pyrimidine Derivatives Six-membered ring with nitrogen atoms at 1,3-positions Aromatic character with electron-deficient properties
Aminopyrimidines Amino group at 2-position Nucleophilic reactivity and hydrogen bonding capability
Aryl-substituted Pyrimidines Phenyl group substitution Extended π-conjugation and steric effects
Methylated Aromatics Methyl group on phenyl ring Electron-donating effects and lipophilicity enhancement

The heterocyclic framework of this compound also provides opportunities for metal coordination chemistry, as pyrimidine derivatives are widely recognized as effective ligands for metal complexation. The nitrogen atoms in the pyrimidine ring can serve as coordination sites, enabling the formation of metal complexes with potentially interesting catalytic or materials properties. This coordination capability expands the utility of such compounds beyond traditional organic chemistry applications into areas such as catalysis and materials science.

Position in Contemporary Structural Biochemistry

The structural characteristics of this compound position this compound within the contemporary landscape of structural biochemistry as a representative example of how synthetic heterocyclic compounds can embody key structural motifs found in biologically important molecules. The pyrimidine core structure serves as a fundamental building block in nucleic acids, where derivatives such as cytosine, thymine, and uracil form essential components of deoxyribonucleic acid and ribonucleic acid. This biological precedent establishes pyrimidine derivatives as privileged structures in medicinal chemistry, capable of interacting with biological targets through well-established recognition patterns.

Contemporary structural biochemistry emphasizes the importance of understanding structure-activity relationships in drug design and molecular recognition processes. The specific substitution pattern present in this compound exemplifies how synthetic modifications to core heterocyclic frameworks can modulate biological activity and selectivity. Recent research has demonstrated that 2-aminopyrimidine derivatives exhibit diverse biological activities, including enzyme inhibition against various kinases and other therapeutically relevant targets. The structural features that contribute to these activities include the ability of the amino group to form hydrogen bonds with protein targets and the aromatic systems to participate in π-π stacking interactions.

The compound's position in contemporary research is further highlighted by its potential role as a β-glucuronidase inhibitor, as demonstrated in recent studies of related pyrimidin-2-amine derivatives. These investigations have revealed that structural modifications to the pyrimidine core can significantly influence inhibitory potency, with compounds achieving micromolar levels of activity against this therapeutically relevant enzyme. The structure-activity relationships identified in these studies provide valuable insights into how compounds like this compound might be optimized for biological activity through systematic structural modifications.

Modern synthetic methodologies have enabled the efficient preparation of diverse pyrimidin-2-amine derivatives, including those with complex substitution patterns similar to this compound. Advanced techniques such as Buchwald-Hartwig amination protocols have been successfully applied to construct nitrogen-aryl bonds in pyrimidine systems, enabling access to previously challenging molecular architectures. These synthetic advances have expanded the chemical space accessible to medicinal chemists and have facilitated the exploration of novel pyrimidine-based therapeutic agents.

Biological Target Class Interaction Mode Structural Requirements Contemporary Relevance
Kinase Enzymes ATP-competitive inhibition Hydrogen bonding and hydrophobic interactions Cancer therapeutics development
Nucleic Acid Processing Enzymes Substrate mimicry Pyrimidine core recognition Antiviral and anticancer applications
Metabolic Enzymes Allosteric or competitive inhibition Shape complementarity Metabolic disease intervention
Protein-Protein Interactions Interface disruption Aromatic stacking and electrostatic interactions Novel therapeutic modalities

The integration of computational methods in contemporary structural biochemistry has provided new tools for understanding how compounds like this compound might interact with biological targets. Molecular docking studies and structure-based drug design approaches have become standard practices for predicting binding modes and optimizing molecular structures for specific targets. These computational insights, combined with experimental validation, continue to drive the development of pyrimidine-based compounds as therapeutic agents and chemical tools for biological research.

Properties

CAS No.

392326-79-3

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

4-(3-methylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C11H11N3/c1-8-3-2-4-9(7-8)10-5-6-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14)

InChI Key

RBSPVLOREUTISS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC(=NC=C2)N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NC=C2)N

Pictograms

Corrosive; Irritant

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, a halogenated pyrimidine (e.g., 2-chloro-4-(3-methylphenyl)pyrimidine) reacts with 3-methylphenylamine in ethanol under acidic conditions. Hydrochloric acid catalyzes the reaction by protonating the pyrimidine, enhancing its electrophilicity. The mixture is heated at 110°C for 8 hours in a sealed tube, achieving yields of 83–92%. Key advantages include:

  • Solvent : Ethanol balances solubility and reactivity.

  • Temperature : Elevated temperatures accelerate substitution kinetics.

  • Acid Catalyst : HCl promotes intermediate formation without side reactions.

Substrate Scope and Limitations

Variations in the halogenated pyrimidine structure impact reaction efficiency. For example, brominated pyrimidines exhibit faster kinetics than chlorinated analogs due to better leaving-group ability. However, steric hindrance from bulky substituents on the pyrimidine ring can reduce yields.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed methods, particularly Ullmann and Buchwald-Hartwig couplings, offer robust alternatives for constructing the C–N bond in this compound.

Ullmann Coupling

Ullmann coupling employs copper catalysts to mediate the reaction between aryl halides and amines. For example, 4-iodopyrimidine derivatives react with 3-methylphenylamine in the presence of copper(I) iodide and ethylene glycol as a ligand.

Optimization Parameters

  • Catalyst : CuI (10 mol%)

  • Ligand : Ethylene glycol (20 mol%)

  • Base : Cs₂CO₃

  • Solvent : DMSO at 120°C for 24 hours.

Yields for this method range from 65–78%, with residual copper contamination requiring additional purification steps.

Buchwald-Hartwig Amination

Palladium-catalyzed Buchwald-Hartwig amination enables milder conditions and higher functional group tolerance. A representative protocol involves:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : KOtBu

  • Solvent : Toluene at 100°C for 12 hours.

This method achieves yields up to 85%, with the ligand stabilizing the palladium center and minimizing side reactions.

Multi-Step Synthetic Routes

Curtius Rearrangement-Based Synthesis

A patent describes a multi-step approach involving Curtius rearrangement to introduce protected amine groups (Figure 1):

  • Step 1 : Reaction of this compound with diphenylphosphoryl azide (DPPA) and triethylamine in toluene generates an isocyanate intermediate.

  • Step 2 : Treatment with tert-butanol yields tert-butyl (4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamate.

  • Step 3 : Deprotection with trifluoroacetic acid affords the final amine.

Challenges

  • Yield : The one-pot Curtius rearrangement achieves 60% yield due to phosphorous salt impurities.

  • Purification : Chromatography is required to isolate the carbamate intermediate.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nucleophilic SubstitutionEtOH, HCl, 110°C, 8h83–92%High yield, minimal byproductsLimited to activated pyrimidines
Ullmann CouplingCuI, ethylene glycol, DMSO, 120°C65–78%Broad substrate scopeCopper contamination
Buchwald-HartwigPd(OAc)₂, Xantphos, toluene, 100°C85%Mild conditions, high selectivityCost of palladium catalysts
Curtius RearrangementDPPA, triethylamine, t-BuOH/toluene60%Compatible with sensitive functional groupsMulti-step, moderate yield

Industrial-Scale Considerations

For large-scale production, nucleophilic substitution and Buchwald-Hartwig amination are preferred due to their balance of efficiency and cost. Automated systems monitor parameters such as temperature and pH to ensure consistency. Recycling palladium catalysts via filtration reduces costs in industrial Buchwald-Hartwig processes .

Q & A

Q. What are the common synthetic routes for 4-(3-Methylphenyl)pyrimidin-2-amine?

A widely used method involves Suzuki-Miyaura cross-coupling , where a 2-aminopyrimidine core reacts with 3-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Key steps include:

  • Optimizing reaction temperature (80–100°C) and solvent selection (e.g., DMF or toluene) to enhance yield.
  • Purification via column chromatography or recrystallization.
    Variations may involve pre-functionalized pyrimidine intermediates to introduce substituents prior to coupling .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve 3D structure; SHELX programs are standard for refinement .
  • HPLC for purity assessment (>95% typically required for biological studies).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for anticancer activity?

  • Systematic substituent variation : Replace the 3-methylphenyl group with electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) to modulate binding affinity.
  • Pyrimidine ring modifications : Introduce halogens or heterocycles at the 4- or 6-positions to enhance kinase inhibition (e.g., PLK4 inhibitors in achieved IC₅₀ = 11.2 nM via vinyl-indazolyl substitutions) .
  • In silico screening : Use AutoDock4 to predict binding modes against targets like BRAF V600E, incorporating receptor flexibility for accurate docking .

Q. What methodologies are used to evaluate anticancer efficacy in vitro and in vivo?

  • In vitro :
    • Enzyme inhibition assays (e.g., fluorescence-based PLK4 assays).
    • Cell proliferation assays (e.g., MDA-MB-231 and MDA-MB-468 lines; IC₅₀ values < 0.1 µM indicate potency) .
  • In vivo :
    • Xenograft models : Administer derivatives (e.g., 14i in ) at 10–50 mg/kg doses; monitor tumor volume reduction and apoptosis via histopathology .

Q. How can computational tools resolve discrepancies in biological activity data?

  • Assay standardization : Control variables like cell passage number, serum concentration, and compound solubility.
  • Meta-analysis : Compare data across studies using cheminformatics platforms (e.g., PubChem bioactivity data) to identify outliers.
  • Molecular dynamics simulations : Assess target-ligand stability under varying pH/temperature conditions to explain contradictory IC₅₀ values .

Q. What strategies validate novel targets for this compound derivatives?

  • CRISPR/Cas9 knockout : Confirm target dependency by observing reduced efficacy in gene-edited cell lines.
  • Thermal shift assays : Measure protein melting temperature shifts upon ligand binding to verify direct interaction.
  • Transcriptomic profiling : RNA-seq of treated cells to identify downstream pathways (e.g., mitotic arrest markers like PLK4) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

ParameterOptimal RangeImpact on Yield
Catalyst (Pd(PPh₃)₄)5–10 mol%>80% yield
Reaction Temperature80–100°CAvoids side products
SolventDMF/Toluene (1:1)Enhances coupling

Q. Table 2. Biological Activity Benchmarking

Derivative StructureIC₅₀ (PLK4)MDA-MB-231 IC₅₀Xenograft Efficacy
14i ()11.2 nM0.09 µM60% tumor reduction
Unmodified compound>1 µM>10 µMNo effect

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.